Technetium Tc 99m mertiatide

Description

Properties

CAS No. |

125224-05-7 |

|---|---|

Molecular Formula |

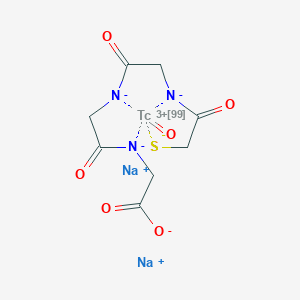

C8H8N3Na2O6S99mTc. |

Molecular Weight |

419.12 g/mol |

IUPAC Name |

disodium;oxo(99Tc)technetium-99(3+);2-[2-[2-(2-sulfidoacetyl)azanidylacetyl]azanidylacetyl]azanidylacetate |

InChI |

InChI=1S/C8H13N3O5S.2Na.O.Tc/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16;;;;/h1-4H2,(H5,9,10,11,12,13,14,15,16,17);;;;/q;2*+1;;+3/p-5/i;;;;1+1 |

InChI Key |

QHDOIWTXJQPANI-RCUQKECRSA-I |

SMILES |

C(C(=O)[N-]CC(=O)[O-])[N-]C(=O)C[N-]C(=O)C[S-].O=[Tc+3].[Na+].[Na+] |

Isomeric SMILES |

C(C(=O)[N-]CC(=O)[O-])[N-]C(=O)C[N-]C(=O)C[S-].O=[99Tc+3].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)[N-]CC(=O)[O-])[N-]C(=O)C[N-]C(=O)C[S-].O=[Tc+3].[Na+].[Na+] |

Synonyms |

99m Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99mTc MAG3 99mTc Mercaptoacetyltriglycine 99mTc-MAG3 99mTc-Mercaptoacetyltriglycine MAG3, TechneScan Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m Mertiatide, Tc 99m Tc 99m Mertiatide TechneScan MAG3 Technetium 99m MAG3 Technetium 99m Mercaptoacetylglycyl glycyl glycine Technetium 99m Mercaptoacetylglycyl-glycyl-glycine Technetium 99m Mercaptoacetylglycylglycylglycine Technetium 99m Mercaptoacetyltriglycine Technetium Tc 99m Mertiatide Technetium-99m-MAG3 Technetium-99m-Mercaptoacetylglycylglycylglycine Technetium-99m-Mercaptoacetyltriglycine |

Origin of Product |

United States |

Radiochemistry of Technetium 99m ⁹⁹ᵐtc

Nuclear Characteristics of the ⁹⁹ᵐTc Isomer

Technetium-99m (⁹⁹ᵐTc) is a metastable nuclear isomer of technetium-99 (B83966), meaning it exists in an excited nuclear state. bionity.comed.ac.uk Its unique nuclear properties make it exceptionally suitable for diagnostic medical procedures.

Isomeric Transition and Gamma Photon Emission Properties

The decay of ⁹⁹ᵐTc to its ground state, technetium-99 (⁹⁹Tc), occurs through an isomeric transition. medicowesome.com This process primarily involves the emission of gamma photons, with a principal energy of 140.5 keV. wikipedia.org This specific energy is ideal for detection by gamma cameras used in medical imaging, as it is energetic enough to pass through body tissues and be detected externally, yet low enough to minimize the radiation dose to the patient. openmedscience.comnih.gov A smaller fraction of decays, about 1.4%, result in gamma rays of a slightly higher energy at 142.6 keV. wikipedia.org The decay process is not purely gamma emission; a portion occurs via internal conversion, where the excitation energy is transferred to an orbital electron, which is then ejected from the atom. gsu.edu Specifically, about 87.87% of decays are through gamma emission, while the remainder occurs through internal conversion, primarily from the K, L, and M electron shells. gsu.edu

Physical Half-Life Considerations for Radiotracer Design

The physical half-life of ⁹⁹ᵐTc is approximately 6.01 to 6.03 hours. bionity.comgsu.edu This relatively short half-life is a significant advantage for its use in radiotracers. openmedscience.com It is long enough to allow for the preparation of the radiopharmaceutical, its administration, and the completion of the imaging procedure. openmedscience.comcyberphysics.co.uk At the same time, it is short enough that the majority of the radioactivity decays within 24 hours (about 93.7%), which keeps the total radiation exposure to the patient low. bionity.comwikipedia.org This characteristic makes ⁹⁹ᵐTc ideal for diagnostic purposes but unsuitable for therapeutic applications which require longer-lasting radiation. wikipedia.org

Decay to Technetium-99 (⁹⁹Tc) and its Chemical Implications in Radiolabeling

Following the isomeric transition, the resulting technetium-99 (⁹⁹Tc) is itself radioactive, but it has a very long half-life of 211,000 years. wikipedia.orgwikipedia.org It decays to stable ruthenium-99 (B95826) by emitting soft beta particles without any accompanying gamma radiation. wikipedia.orgwikipedia.org Due to this extremely long half-life, the amount of ⁹⁹Tc that accumulates during the medical use of ⁹⁹ᵐTc is minimal, and its contribution to the patient's radiation dose is negligible. ed.ac.ukrsna.org However, the presence of ⁹⁹Tc can have chemical implications. The accumulation of ⁹⁹Tc in the eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator, especially after a long period without elution, can affect the radiochemical purity of the final radiopharmaceutical. nih.gov The increased concentration of the ground-state technetium can compete with ⁹⁹ᵐTc during the labeling of chemical compounds, potentially reducing the labeling efficiency. nih.gov

Generator Technology and Radionuclide Purity

The widespread use of ⁹⁹ᵐTc is made possible by the development of radionuclide generator systems, which provide a reliable and convenient on-site source of this short-lived isotope.

⁹⁹Mo/⁹⁹ᵐTc Generator Systems and Elution Principles

The most common method for producing ⁹⁹ᵐTc is through a Molybdenum-99/Technetium-99m (⁹⁹Mo/⁹⁹ᵐTc) generator. nih.gov Molybdenum-99 (⁹⁹Mo), the parent radionuclide, has a longer half-life of about 66 hours. bionity.comnih.gov This allows for ⁹⁹Mo to be produced at nuclear reactors and then shipped to medical facilities. wikipedia.org Inside the generator, ⁹⁹Mo is adsorbed onto an alumina (B75360) (Al₂O₃) column. nih.govedu.krd As the ⁹⁹Mo decays, it produces ⁹⁹ᵐTc. khanacademy.org

The principle of elution involves passing a sterile saline solution through the alumina column. edu.krd The chemical form of ⁹⁹Mo on the column is molybdate (B1676688) (MoO₄²⁻), while the decay product, ⁹⁹ᵐTc, is in the form of pertechnetate (B1241340) (TcO₄⁻). edu.krd The pertechnetate ion is less tightly bound to the alumina and is therefore washed off, or "eluted," with the saline solution. edu.krd This process, often referred to as "milking the cow," yields a solution of sodium pertechnetate (Na⁹⁹ᵐTcO₄). cyberphysics.co.ukedu.krd The maximum yield of ⁹⁹ᵐTc is typically achieved approximately 23 to 24 hours after the previous elution, when a state of transient equilibrium is reached between the parent and daughter radionuclides. nih.gov

Factors Influencing ⁹⁹ᵐTc Eluate Purity

The purity of the ⁹⁹ᵐTc eluate is critical for the successful preparation of radiopharmaceuticals. Several factors can influence this purity. One of the primary concerns is "molybdenum breakthrough," which refers to the contamination of the eluate with the parent ⁹⁹Mo. nih.gov Regulatory standards, such as those from the United States Pharmacopeia, set strict limits on the amount of ⁹⁹Mo allowed in the eluate (e.g., less than 0.15 µCi of ⁹⁹Mo per mCi of ⁹⁹ᵐTc at the time of administration). nih.gov

Impact of ⁹⁹Tc Contamination on Radiolabeling Yields and Specific Activity

A significant factor affecting the quality of ⁹⁹ᵐTc-radiopharmaceuticals is the presence of Technetium-99 (⁹⁹Tc), a longer-lived isotope of technetium. ⁹⁹Tc is also a decay product of ⁹⁹Mo and is chemically identical to ⁹⁹ᵐTc. unm.edu The continuous decay of ⁹⁹Mo leads to an accumulation of ⁹⁹Tc within the generator over time. wikipedia.org Since both ⁹⁹ᵐTc and ⁹⁹Tc have the same chemical properties, they compete for the same binding sites on the ligand during the radiolabeling process. unm.edu

This competition has a direct impact on the radiolabeling yield and the specific activity of the final radiopharmaceutical. An increased amount of ⁹⁹Tc can lead to a lower incorporation of the desired ⁹⁹ᵐTc into the final product, resulting in a reduced radiochemical purity. unm.edu This means a higher proportion of the radioactivity will be in the form of unreacted free ⁹⁹ᵐTc-pertechnetate, which can interfere with the diagnostic quality of the images. unm.edu

The specific activity, which is the amount of radioactivity per unit mass of the compound, is also negatively affected by the presence of ⁹⁹Tc. As the concentration of ⁹⁹Tc increases, the specific activity of the ⁹⁹ᵐTc eluate decreases. unm.edu This is particularly problematic for radiopharmaceuticals that require a high specific activity for effective imaging. The problem of high ⁹⁹Tc content is more pronounced in the first eluate from a new generator, in eluates from generators that have had a long in-growth time, or in aged eluates. unm.edu

Research has shown that the radiochemical purity and stability of ⁹⁹ᵐTc-mertiatide can decline over time, which may be influenced by factors including the presence of ⁹⁹Tc. Studies comparing generic ⁹⁹ᵐTc-mertiatide with a brand-name version showed a significant decrease in radiochemical purity for the generic product over an 8-hour period post-formulation.

Table 1: Radiochemical Purity of Generic Technetium Tc 99m Mertiatide (B549169) Over Time This table is interactive. You can sort and filter the data.

| Time Post Formulation (hours) | Low Activity Formulation (%) | High Activity Formulation (%) |

|---|---|---|

| 1 | 97 | 98 |

| 2.5 | 96 | 97 |

| 4 | 92 | 90 |

| 6 | 85 | 81 |

| 8 | 79 | 75 |

Data sourced from a study on the radiochemical purity and stability of generic Tc-99m Mertiatide.

The presence of other impurities, such as hydrolyzed-reduced technetium, can also affect the quality of the radiopharmaceutical. unm.edu Therefore, stringent quality control measures are essential to ensure the radiochemical purity and efficacy of ⁹⁹ᵐTc-mertiatide before administration.

Chemical Synthesis and Formulation of Technetium Tc 99m Mertiatide

Compositional Analysis of the Radiolabeling Kit Components

The formulation of a Technetium Tc 99m mertiatide (B549169) kit is a precise mixture of several components, each playing a critical role in the successful radiolabeling process. nih.govsnmjournals.org These kits contain the precursor ligand, a reducing agent, and various ancillary excipients that ensure the stability and efficacy of the final radiopharmaceutical product. fda.govpharmacylibrary.com

A typical 10 mL reaction vial for preparing Technetium Tc 99m mertiatide injection contains the following components:

| Component | Quantity | Purpose |

| Betiatide (B1666921) | 1 mg | Chelating Ligand |

| Stannous Chloride Dihydrate | 0.07 mg (minimum) | Reducing Agent |

| Total Tin (as stannous chloride dihydrate) | 0.2 mg (maximum) | Reducing Agent |

| Sodium Tartrate Dihydrate | 40 mg | Ancillary Excipient |

| Lactose Monohydrate | 20 mg | Ancillary Excipient |

| Data sourced from FDA documents. fda.govfda.gov |

Prior to lyophilization, the pH is adjusted using hydrochloric acid, and the vial is sealed under an argon atmosphere to maintain stability. fda.govfda.gov

Betiatide (Mercaptoacetyltriglycine) as the Core Chelating Ligand

Betiatide, chemically known as N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]-glycine, is the central active ingredient in the kit. nih.govncats.io It functions as a chelating agent, a molecule that can form several bonds to a single metal ion. medchemexpress.com The structure of betiatide is specifically designed to bind with the technetium-99m radioisotope. nih.gov

A crucial feature of betiatide is the presence of a benzoyl group protecting a reactive thiol (sulfhydryl) group. unm.edutums.ac.ir This protection prevents the premature formation of disulfide bonds during storage. tums.ac.ir During the radiolabeling process, which involves heating, this protective group is cleaved, allowing the exposed thiol group, along with three nitrogen atoms from the glycine (B1666218) backbone, to form a stable, tetradentate complex with the technetium-99m. unm.edutums.ac.irpageplace.de This resulting complex is this compound. nih.gov

Role of Stannous Ion as a Reducing Agent (Sn(II) as Stannous Chloride Dihydrate)

Technetium-99m is obtained from a molybdenum-99/technetium-99m generator in the form of sodium pertechnetate (B1241340) (Na[TcO4]). luc.edu In this form, technetium exists in its highest oxidation state, +7 (Tc(VII)). luc.eduunm.edu This chemical form is relatively non-reactive and unsuitable for chelation. unm.edu

To enable the labeling reaction, the technetium must be reduced to a lower, more reactive oxidation state. unm.edu This is the primary function of the stannous ion (Sn²⁺), provided in the kit as stannous chloride dihydrate (SnCl₂·2H₂O). nih.govresearchgate.net Stannous chloride is a powerful reducing agent that effectively reduces Tc(VII) to lower oxidation states, such as Tc(IV) or Tc(V), making it capable of binding to the chelating ligand. luc.eduunm.eduresearchgate.net The stannous ion itself is oxidized to stannic ion (Sn⁴⁺) in the process. luc.edu Maintaining the stannous ion in its reduced state is critical for the success of the labeling reaction, and any oxidants present can negatively impact the quality of the final product. nih.govsunradiopharma.com

Function of Ancillary Excipients (e.g., Sodium Citrate (B86180), Lactose, Sodium Tartrate)

In addition to the primary active components, the kit contains several excipients that serve important functions:

Sodium Tartrate: This compound acts as a transfer agent. snmjournals.org It forms a weak, intermediate complex with the reduced technetium, preventing the formation of insoluble technetium dioxide (TcO₂) and facilitating the efficient transfer of the technetium to the betiatide ligand. pharmacylibrary.comunm.edu

Lactose: Lactose monohydrate serves as a bulking agent. snmjournals.orgpharmacylibrary.com It provides substance and structure to the lyophilized (freeze-dried) powder, ensuring a well-formed "cake" that is readily reconstituted with the sodium pertechnetate solution. iaea.org

Sodium Citrate: While not always present in every formulation, sodium citrate can also be used as a stabilizing or buffering agent.

Mechanistic Pathways of Radiometal Coordination

The formation of this compound is a coordinated, multi-step process that begins with the reconstitution of the lyophilized kit with sodium pertechnetate solution.

Reduction of Pertechnetate (Tc(VII)) to Lower Oxidation States (e.g., Tc(IV))

The initial and most critical step in the synthesis is the reduction of the pertechnetate ion (TcO₄⁻). researchgate.net The stannous ions (Sn²⁺) present in the vial donate electrons to the technetium-99m, reducing it from the +7 oxidation state to a lower, more chemically reactive state, such as +4. luc.edu This redox reaction is fundamental to nearly all technetium-99m based radiopharmaceuticals. unm.edu The presence of oxygen can interfere with this process by oxidizing the stannous ion, which is why the kits are sealed under an inert argon atmosphere. nih.govscispace.com

Chelation via Sulfhydryl and Glycine Groups of Betiatide

Once the technetium is in a reduced state, it is susceptible to chelation. luc.edu The heating step of the preparation process removes the benzoyl protecting group from the betiatide molecule, exposing the reactive sulfhydryl (thiol) group. unm.edutums.ac.ir

The reduced technetium-99m, likely in the form of a Tc=O³⁺ core, is then rapidly chelated by the deprotonated donor atoms of the mertiatide ligand. unm.edu A stable, square pyramidal complex is formed where the technetium is bound to the sulfur atom of the thiol group and the three nitrogen atoms of the deprotonated amide groups from the triglycine (B1329560) backbone. pageplace.de This coordination of the reduced technetium by the sulfhydryl and glycine groups results in the final, stable radiopharmaceutical, this compound. nih.govsnmjournals.org

Formation of the Neutral this compound Complex

The creation of this compound involves the radiolabeling of a precursor molecule, betiatide (N-[N-[N-[(benzoylthio)acetyl]glycyl]glycyl]-glycine), with Technetium-99m. radiopharmaceuticals.infonih.gov This process begins with the reduction of pertechnetate (TcO4⁻), the form in which Technetium-99m is eluted from a generator, to a lower oxidation state. unm.edu This reduction is necessary because the Tc(VII) in pertechnetate is relatively non-reactive. unm.edu Stannous chloride (SnCl₂·2H₂O) is commonly employed as the reducing agent, facilitating the conversion of pertechnetate to a more reactive form, allowing it to be chelated by the betiatide ligand. unm.edu

The betiatide molecule serves as a chelating agent for the reduced technetium. During the radiolabeling process, a protective benzoyl group on the sulfur atom of betiatide is removed by heating, which allows for the formation of the active technetium complex. The final product is a neutral, square pyramidal Tc(V) mono-oxo complex. uw.edu.pl The structure of the technetium complex is characterized by a coordination number of 5, which allows for the formation of a tetragonal pyramid geometry. unsri.ac.id This neutral charge is a key characteristic of the complex. uw.edu.plnih.gov The resulting this compound is a disodium[N-[N-[N-(mercaptoacetyl) glycyl]glycyl] glycinato (2-) - N,N′,N″,S′]oxotechnetate (2-). radiopharmaceuticals.infonih.gov

Optimization of Radiolabeling Conditions

To ensure the highest quality of the final product, several factors in the radiolabeling process must be carefully optimized. These include the pH of the reaction mixture, the ratio of stannous ion to technetium, and the thermal conditions of the reaction.

Influence of pH on Radiochemical Purity and Stability

The pH of the reaction medium plays a crucial role in the successful labeling of mertiatide with Technetium-99m. The optimal pH range for this reaction is between 5.0 and 6.0. radiopharmaceuticals.infonih.gov This pH is typically maintained by a sodium tartrate buffer, which is included in the preparation kit.

Studies have shown that radiochemical purity is significantly affected by pH. For some technetium complexes, a radiochemical purity of over 90% is achieved within a pH range of 5 to 7. snmjournals.org While labeling of some related compounds can be performed at neutral pH, this often results in lower labeling efficiencies compared to more basic conditions. nih.gov For this compound specifically, the reconstituted product has a pH between 5.0 and 6.0. nih.govpharmacylibrary.com This specific pH range is critical for maintaining the stability of the complex and preventing the formation of impurities.

Below is a table summarizing the effect of pH on the radiochemical purity of a related Technetium-99m complex.

| pH | Radiochemical Purity |

| 5 | >90% |

| 6 | >90% |

| 7 | >90% |

| Data based on a study of Tc-99m-HMIBP kit, a different Technetium-99m complex. snmjournals.org |

Effects of Stannous-to-Technetium Molar Ratio

The molar ratio of the stannous reducing agent to technetium is a critical parameter in the preparation of this compound. A sufficient amount of stannous ion (Sn²⁺) is required to reduce the technetium from its initial +7 oxidation state to a lower, more reactive state for complexation. unm.edu An inadequate stannous-to-technetium molar ratio can lead to incomplete reduction of pertechnetate, resulting in unacceptably high levels of free pertechnetate impurity. unm.edu

Conversely, an excess of stannous ion can also be problematic. To prevent issues arising from excess stannous ions, a small amount of air is introduced into the reaction vial to oxidize the excess Sn²⁺. nih.gov This step helps to prevent the formation of colloidal impurities. The kit for preparing this compound contains a minimum of 0.05 mg of stannous chloride dihydrate. radiopharmaceuticals.infonih.gov The presence of oxygen can catalyze the decomposition of the radiopharmaceutical, but its controlled introduction is necessary to manage the stannous ion concentration. nih.gov

The following table illustrates the importance of the stannous ion concentration.

| Stannous Ion (Sn²⁺) Concentration | Outcome |

| Insufficient | Incomplete reduction of Tc(VII), leading to high levels of free pertechnetate. unm.edu |

| Sufficient | Efficient reduction of Tc(VII) and successful complexation. |

| Excessive | Potential for formation of colloidal impurities; requires oxidation to prevent this. nih.gov |

Thermal Treatment and Reaction Kinetics during Preparation

Heating is a critical step in the synthesis of this compound. The reaction vial is heated in a boiling water bath at 100°C for 10 minutes. nih.gov This thermal treatment serves two main purposes: it facilitates the removal of the S-benzoyl protecting group from the betiatide ligand and promotes the formation of the technetium complex.

The reaction must be initiated promptly after the addition of the sodium pertechnetate solution, with the vial being placed in the boiling water bath within 5 minutes. nih.gov Research has shown that heating at 100°C can achieve a radiochemical purity of over 95% within 10 minutes. Following the heating phase, the vial is cooled for about 15 minutes before it is ready for use. pharmacylibrary.com

Studies have demonstrated that increasing proportions of this compound are formed during the heating and subsequent cooling steps of the labeling procedure. researchgate.netnih.gov The use of a programmable Peltier-directed device for heating and cooling can provide better control over the temperature profile, ensuring consistent and reliable labeling. researchgate.netnih.gov The final labeled product is stable for up to 6 hours after preparation when stored at 15°C–30°C. pharmacylibrary.com

Coordination Chemistry and Ligand Design for Technetium Complexes

Elucidation of the Technetium Coordination Environment within Mertiatide (B549169)

Technetium Tc 99m mertiatide, also known as Tc-99m MAG3, is a prime example of sophisticated coordination chemistry tailored for medical imaging. The complex is formed by the chelation of technetium-99m with the ligand mercaptoacetyltriglycine (MAG3). researchgate.net In this complex, the technetium metal is in the +5 oxidation state. iaea.org

The coordination of Tc-99m within the mertiatide complex occurs through a tetradentate binding mode. This involves three nitrogen atoms from the amide groups of the triglycine (B1329560) backbone and one sulfur atom from the mercaptoacetyl moiety. This arrangement creates a stable N3S coordination environment around the technetium core. The resulting complex is an anionic species, which contributes to its biological properties. The exceptional thermodynamic stability and kinetic inertness of this coordination arrangement are crucial for its application as a radiopharmaceutical, ensuring that the radioactive metal remains bound to the chelator in vivo.

The formation of the this compound complex involves the reduction of pertechnetate (B1241340) (TcO₄⁻), the form in which Tc-99m is eluted from a generator, using a reducing agent like stannous chloride. unm.edu This reduction allows the technetium to achieve a lower oxidation state that is more reactive and amenable to chelation by the MAG3 ligand. unm.edu

Structural Features of the Triamide Mercaptide (N₃S) Ligand System

The ligand in this compound is mercaptoacetyltriglycine (MAG3), which belongs to the class of triamide mercaptide (N₃S) ligands. nih.govsnmjournals.org This ligand system is characterized by a backbone containing three amide nitrogen atoms and a terminal mercaptide sulfur atom, all of which act as donor atoms for the technetium metal center.

The development of the N₃S ligand system was a significant advancement in technetium radiopharmaceutical chemistry. It was designed to overcome the stereoisomerism problems associated with earlier diamide (B1670390) dimercaptide (N2S2) ligands. researchgate.netnih.gov The structure of the N₃S ligand in mertiatide allows for the formation of a single, stable radiochemical product, which simplifies its preparation and ensures consistent biological behavior. snmjournals.org The conformational flexibility of the glycine (B1666218) residues within the MAG3 structure enables it to adapt to the coordination requirements of the technetium core while maintaining high binding affinity.

Stereochemical Considerations in Technetium Radiopharmaceutical Design

Stereochemistry plays a critical role in the design and efficacy of technetium radiopharmaceuticals. The spatial arrangement of atoms in a molecule can significantly influence its biological activity, including receptor binding, enzyme interactions, and pharmacokinetics. unm.edu

The development of this compound was driven by the need to avoid the complex stereochemical issues that plagued earlier renal imaging agents based on diamide dimercaptide (N2S2) ligands. nih.gov These N2S2-based compounds often resulted in the formation of multiple stereoisomers with differing biological properties, which complicated their clinical use. snmjournals.org

The triamide mercaptide (N₃S) structure of the MAG3 ligand in mertiatide successfully circumvents these stereochemical problems. nih.gov By placing the carboxylate group on the third amide nitrogen, a single radiochemical product is formed, as long as no other asymmetric centers are introduced. snmjournals.org This simplified stereochemistry contributes to the reliable and predictable performance of this compound as a renal imaging agent.

Comparative Ligand Frameworks in Technetium-99m Radiopharmaceutical Development

For instance, different chelating systems can direct the excretion of the radiotracer towards either the renal or hepatobiliary pathway. researchgate.netnih.gov The N₃S ligand of mertiatide, for example, results in a complex that is rapidly cleared by the kidneys, mimicking the behavior of para-aminohippuric acid, a substance used to measure renal plasma flow. This rapid renal excretion is a key feature that makes this compound an effective agent for assessing renal function. richtlijnendatabase.nl In contrast, other ligand systems might lead to higher retention in the liver or other non-target organs.

The stability of the technetium-chelator complex is also paramount. Poor in vivo stability can lead to the release of the radionuclide, which can result in poor image quality and unnecessary radiation dose to the patient. researchgate.net

Modifying the amino acid sequence within a ligand scaffold is a common strategy to fine-tune the biological properties of a Tc-99m radiopharmaceutical. diva-portal.org Even small changes to the ligand structure can lead to significant alterations in the resulting complex's biodistribution and pharmacokinetics. diva-portal.org

In the context of the MAG3 ligand, research has explored the effects of substituting the glycine residues. For example, replacing glycine with more hydrophilic amino acids like serine or glutamic acid has been shown to shift the excretion pathway more towards renal clearance and away from hepatobiliary excretion. diva-portal.org This can be advantageous in reducing uptake in the intestines and improving the target-to-background ratio in abdominal imaging. diva-portal.org

These strategies of amino acid substitution highlight the modular nature of peptide-based chelators and provide a powerful tool for the rational design of new Tc-99m radiopharmaceuticals with optimized properties for specific clinical applications. diva-portal.orgresearchgate.net

Mechanistic Investigations of Biological Interactions in Preclinical Models

Cellular Transport Dynamics within Renal Proximal Tubules

The renal clearance of Technetium Tc 99m mertiatide (B549169) is a highly efficient process, primarily mediated by active tubular secretion. This process involves a sophisticated interplay of transporters located on both the basolateral and apical membranes of the proximal tubule cells.

Basolateral Membrane Transport via Organic Anion Transporters (OAT1, OAT3)

The initial step in the renal secretion of Technetium Tc 99m mertiatide from the bloodstream into the tubular cells is facilitated by organic anion transporters (OATs) located on the basolateral membrane. researchgate.net Specifically, this compound has been identified as a substrate for both OAT1 and OAT3. researchgate.netnih.gov In vitro studies using cells expressing these transporters have demonstrated that the transport activity for this compound is higher in OAT1-expressing cells compared to OAT3-expressing cells, suggesting a more significant role for OAT1 in its renal uptake. nih.gov This is further supported by evidence from molecular biology experiments using OAT1-expressing Xenopus laevis oocytes, which confirmed that this compound acts as a substrate for OAT1. nih.gov The transport process is an active one, as evidenced by the trans-stimulative effect of glutarate on its transport. nih.gov

Apical Membrane Transport via Multidrug Resistance-Associated Proteins (MRP2, MRP4)

Following its uptake into the proximal tubule cells, this compound is then secreted into the tubular lumen across the apical membrane. This efflux is mediated by members of the multidrug resistance-associated protein (MRP) family, specifically MRP2 and MRP4. researchgate.netnih.gov These proteins are ATP-binding cassette (ABC) transporters that actively pump substrates out of the cell. nih.govwikipedia.org Studies utilizing vesicles expressing these transporters have shown that the uptake of this compound is significantly higher in the presence of ATP compared to AMP, confirming the energy-dependent nature of this transport. researchgate.netnih.gov

Comparative Affinities of Apical Transporters (e.g., MRP4 vs. MRP2)

Research has indicated a differential affinity of the apical transporters for this compound. Specifically, the affinity of this compound for MRP4 has been found to be higher than its affinity for MRP2. researchgate.netnih.gov This suggests that MRP4 may play a more dominant role in the apical secretion of this compound under normal physiological conditions. The renal secretion via both MRP2 and MRP4 has been confirmed through in vivo studies comparing normal rats with those deficient in MRP2. researchgate.netnih.gov

Role of ATP-Binding Cassette (ABC) Transporters in Renal Secretion

The transport of this compound across both the basolateral and apical membranes of the renal proximal tubule cells is an active process driven by ATP-binding cassette (ABC) transporters. researchgate.netnih.gov The OATs on the basolateral side and the MRPs on the apical side are all members of this transporter superfamily. nih.govwikipedia.org The involvement of these transporters underscores the active and efficient nature of renal secretion for this imaging agent. nih.gov The energy-dependent transport ensures rapid clearance from the blood and excretion into the urine, a crucial characteristic for a renal imaging agent. researchgate.netnih.gov

Plasma Protein Binding Characterization

Upon intravenous administration, this compound exhibits significant but reversible binding to plasma proteins.

Quantification of Binding Extent (e.g., ~89% binding)

In healthy individuals, approximately 80-90% of the injected this compound binds to plasma proteins. nucmed-guide.app More specifically, studies in normal volunteers have quantified this binding to be around 89%. drugs.comrichtlijnendatabase.nlunm.edu This high degree of protein binding is a key characteristic of the compound. Despite this, the binding is reversible, allowing for rapid excretion by the kidneys through both active tubular secretion and glomerular filtration. drugs.comrichtlijnendatabase.nl In patients with impaired renal function, the extent of plasma protein binding has been observed to be slightly lower, at approximately 78%. drugs.comunm.edu

Implications of Protein Binding on Blood Clearance and Tubular Retention

This compound, also known as 99mTc-MAG3, exhibits significant but reversible binding to plasma proteins, a characteristic that profoundly influences its pharmacokinetic profile in preclinical models. richtlijnendatabase.nlrichtlijnendatabase.nl In various studies, the plasma protein binding of 99mTc-mertiatide is reported to be high, around 87-90%. nih.govkanazawa-u.ac.jppharmacylibrary.com This high degree of binding leads to a smaller volume of distribution and a higher intravascular concentration compared to agents with lower protein binding, such as o-iodohippurate (OIH). nih.govrsna.orgnih.gov

The extensive protein binding directly impacts blood clearance. While high binding might suggest slower elimination, the interaction is reversible, allowing for efficient and rapid excretion by the kidneys. richtlijnendatabase.nlrichtlijnendatabase.nl However, the clearance rate is generally lower than that of OIH. nih.gov Studies have shown the plasma clearance of 99mTc-mertiatide to be approximately 50% to 65% that of OIH. nih.gov This is because only the unbound, or free, fraction of the compound is available for glomerular filtration and active tubular secretion. nih.gov The lower clearance of 99mTc-mertiatide is balanced by its smaller volume of distribution, resulting in an elimination rate and renogram curves that are comparable to those of OIH. pharmacylibrary.comnih.gov

Preclinical research in rats has demonstrated that altering the free fraction of 99mTc-mertiatide in the blood can directly modify its clearance. In one study, the use of a displacing agent, bucolome (B1662748) (BCL), which competes for the same binding site on human serum albumin (HSA), was investigated. nih.govkanazawa-u.ac.jp The addition of BCL significantly increased the free fraction of 99mTc-mertiatide, leading to more rapid blood clearance and faster peak times on renograms. nih.govkanazawa-u.ac.jp This confirms that plasma protein binding is a critical rate-limiting step in the blood clearance of this radiopharmaceutical.

The following table summarizes the pharmacokinetic changes observed in rats when 99mTc-mertiatide is administered with a protein-binding displacer.

| Parameter | Control (99mTc-mertiatide alone) | With Bucolome (BCL) | Reference |

|---|---|---|---|

| Protein Binding (to HSA) | ~87.37% | Free fraction increased 1.20 to 1.47 times | nih.gov, kanazawa-u.ac.jp |

| Blood Clearance | Standard | Rapid | nih.gov, kanazawa-u.ac.jp |

| Renogram Peak Time (Example 1) | 240 seconds | 110 seconds | nih.gov, kanazawa-u.ac.jp |

| Renogram Peak Time (Example 2) | 170 seconds | 120 seconds | nih.gov |

Regarding tubular retention, the efficient excretion of 99mTc-mertiatide depends on active transport by the renal tubules. richtlijnendatabase.nlrichtlijnendatabase.nl Despite high protein binding, the compound is not significantly retained in the renal parenchyma under normal physiological conditions because the binding is reversible and the tracer is not bound by the kidney itself. pharmacylibrary.com However, in pathophysiological states such as acute tubular necrosis or acute rejection in renal transplants, marked parenchymal retention of 99mTc-mertiatide is a key diagnostic feature. nih.gov A quantitative index, the R20/3 ratio (ratio of background-corrected renal activity at 20 minutes to that at 3 minutes), has been shown in clinical settings to correlate strongly with the severity of these conditions, indicating increased tubular retention. nih.gov

Pathophysiological Modulation of Excretion Pathways in Animal Models

While this compound is primarily a renal agent, its biological handling can be significantly altered in the absence of kidney function. richtlijnendatabase.nl Preclinical studies using animal models with bilateral renal ligation or nephrectomy (surgical removal of the kidneys) have been instrumental in demonstrating a shift towards a secondary, hepatobiliary excretion pathway. researchgate.net

In a study involving clinically normal adult cats, the pharmacokinetics of 99mTc-mertiatide were evaluated before and after bilateral nephrectomy. researchgate.net The results clearly showed that when the primary renal route of elimination was removed, the body compensated by increasing clearance through the liver. The mean extrarenal clearance, presumed to be primarily hepatic, was found to be approximately 16% of the baseline plasma clearance observed when the kidneys were functioning. researchgate.net

Furthermore, the direct uptake of the radiopharmaceutical by the liver increased substantially following nephrectomy. Camera-based measurements revealed that the mean hepatic percentage of the injected dose rose from approximately 13% before the procedure to over 21% after the kidneys were removed, representing a mean increase of nearly 167%. researchgate.net This demonstrates a significant and quantifiable shift to hepatic uptake and clearance when the renal pathway is obstructed. It is noteworthy that even in animals with normal renal function, some baseline hepatic activity is discernible. researchgate.net Other studies in rats have suggested that the presence of radiochemical impurities in kit formulations may also contribute to increased visualization of the liver and gallbladder. nih.gov

The data from the feline nephrectomy model are summarized in the table below.

| Parameter | Baseline (Pre-Nephrectomy) | Post-Bilateral Nephrectomy | Reference |

|---|---|---|---|

| Mean Plasma Clearance (mL/min/kg) | 5.29 ± 0.77 | 0.84 ± 0.47 (Extrarenal Clearance) | researchgate.net |

| Mean Hepatic Uptake (% Injected Dose) | 12.95 ± 0.93 | 21.47 ± 2.00 | researchgate.net |

| Mean % Change in Hepatic Uptake | N/A | 166.89 ± 23.19 | researchgate.net |

These findings from animal models underscore the role of the hepatobiliary system as a secondary, compensatory excretion route for 99mTc-mertiatide when renal function is severely compromised or absent.

Preclinical Pharmacokinetics and Biodistribution Studies

Animal Model Selection for Renal Function Evaluation

The preclinical assessment of Technetium Tc 99m mertiatide (B549169) has employed various animal models to evaluate its efficacy in renal imaging. Commonly used models include rats and dogs, which allow for the investigation of the radiopharmaceutical's behavior under both normal and pathological conditions. nih.govnih.govsemanticscholar.org For instance, studies have been conducted in dogs with both healthy kidneys and induced renal failure to assess the correlation between Tc-99m mertiatide clearance and established measures of renal function. nih.govnih.gov

Rodent models, such as rats, have been instrumental in detailed mechanistic studies, including micropuncture experiments to directly measure glomerular filtration and tubular secretion. nih.gov Furthermore, mouse models of specific renal diseases, like unilateral ureteral obstruction, have been utilized to evaluate the utility of Tc-99m mertiatide in assessing obstructive renal disease. nih.gov The selection of these models is crucial for translating preclinical findings to clinical applications in humans.

Dynamic Tracking of Radiopharmaceutical Distribution

Organ Uptake Profiles and Clearance Kinetics in Vivo

Following intravenous administration, Technetium Tc 99m mertiatide is rapidly cleared from the bloodstream. openmedscience.com Preclinical studies in various animal models have characterized its biodistribution and clearance kinetics. In vivo imaging tracks the uptake and subsequent excretion of the tracer, providing real-time functional data. openmedscience.com

Studies in rats have shown that the kidneys are the primary organs of uptake and excretion. nih.gov The initial rapid phase of distribution involves the movement of Tc-99m mertiatide into the extravascular space. iaea.org This is followed by rapid uptake into the kidneys. nih.gov The clearance from the blood is swift, with a significant portion of the injected dose being excreted via the kidneys within a short period. eanm.org While the primary route of excretion is renal, some hepatobiliary excretion has been observed, though it is generally minimal. nih.govresearchgate.net

A study in rats detailed the distribution and elimination half-lives of a modified form of Tc-99m mertiatide, highlighting the rapid clearance characteristics of the core molecule. nih.gov

Differentiation of Renal Excretion Components (Tubular Secretion vs. Glomerular Filtration)

The renal handling of this compound is characterized by its predominant excretion through tubular secretion, with a smaller fraction cleared by glomerular filtration. openmedscience.comnih.gov This mechanism is a key advantage of Tc-99m mertiatide, as it mirrors the renal handling of p-aminohippuric acid (PAH), the gold standard for measuring renal plasma flow. openmedscience.com

Micropuncture studies in rats have provided direct evidence for this dual-excretion pathway. nih.gov These experiments revealed that the majority of Tc-99m mertiatide is actively secreted by the renal tubules. nih.gov It is estimated that approximately 89% of the administered dose is excreted via tubular secretion, while the remaining 11% undergoes glomerular filtration. eanm.org This high level of tubular secretion contributes to its high renal extraction efficiency. openmedscience.com The significant protein binding of Tc-99m mertiatide, reported to be around 80%, limits its filtration by the glomerulus. nih.gov

Quantitative Assessment of Renal Parameters in Animal Cohorts

Estimation of Effective Renal Plasma Flow (ERPF) Analogs

A primary application of this compound in preclinical studies is the estimation of effective renal plasma flow (ERPF). openmedscience.comnih.govnih.gov The clearance of Tc-99m mertiatide from the plasma provides a reliable analog for ERPF. nih.govnih.gov

Studies in dogs have demonstrated a strong correlation between the clearance of Tc-99m mertiatide (CLMAG3) and the clearance of p-aminohippurate (B12120003) (CLPAH), the traditional gold standard for ERPF measurement. nih.govnih.gov One study reported a correlation coefficient (r) of 0.82 between quantitative renal scintigraphy with Tc-99m mertiatide and ERPF determined by CLPAH. nih.gov Another study using single-injection plasma clearance of Tc-99m mertiatide found a similar strong correlation (r = 0.83). nih.gov These findings validate the use of Tc-99m mertiatide as a non-invasive tool to assess ERPF in preclinical models of both normal and impaired renal function. nih.govnih.gov

Comparative Renal Extraction Efficiency

The renal extraction efficiency of a radiopharmaceutical is a critical determinant of its image quality, particularly in patients with compromised renal function. openmedscience.compharmacylibrary.com this compound exhibits a significantly higher renal extraction efficiency compared to other renal imaging agents like Technetium-99m diethylenetriaminepentaacetic acid (Tc-99m DTPA). openmedscience.compharmacylibrary.com

The extraction efficiency of Tc-99m mertiatide is approximately 50%, which is substantially greater than the 20% extraction efficiency of Tc-99m DTPA. pharmacylibrary.com This superior extraction results in a higher target-to-background ratio, leading to clearer and higher-resolution images. openmedscience.comresearchgate.net In a comparative study in dogs, while not directly measuring Tc-99m mertiatide, the extraction efficiencies of other Tc-99m complexes like DTPA were found to be around 27-29%, reinforcing the relatively higher extraction of agents cleared by tubular secretion. nih.gov The high first-pass extraction efficiency of Tc-99m mertiatide is a key advantage, making it a sensitive agent for evaluating renal function across a wide spectrum of renal health. eanm.org

Comparative Preclinical Research of Renal Radiopharmaceuticals

Technetium Tc 99m Mertiatide (B549169) versus Iodine-131 Orthoiodohippurate (OIH)

Analogous Renal Tubular Secretion Mechanisms

Technetium Tc 99m mertiatide, also known as Tc-99m MAG3, and Iodine-131 orthoiodohippurate (OIH) are both primarily cleared from the bloodstream by the kidneys through active tubular secretion. nih.govpharmacylibrary.com This shared mechanism of renal handling makes Tc-99m mertiatide a suitable replacement for the historically significant OIH. pharmacylibrary.com The renal clearance of OIH involves approximately 80% tubular secretion and 20% glomerular filtration. radiologykey.com Similarly, Tc-99m mertiatide is predominantly secreted by the proximal tubules. radiologykey.com

Studies comparing the two radiopharmaceuticals have demonstrated a strong correlation in their informational content regarding renal function. nih.gov While the absolute effective renal plasma flow (ERPF) values may differ, the correlation is high enough to allow for the use of a simple correction factor when comparing results. nih.gov Animal and human volunteer studies have shown that the renogram curves for Tc-99m mertiatide and OIH are quite similar, with comparable times to peak activity. pharmacylibrary.comnih.gov Furthermore, the 30-minute urinary excretion of both agents is nearly identical, indicating analogous and rapid renal processing. nih.gov

Advantages in Imaging Characteristics due to ⁹⁹ᵐTc Photon Properties

Despite their similar renal handling, this compound offers significant advantages over Iodine-131 OIH in terms of imaging characteristics. These benefits are primarily due to the superior physical properties of the technetium-99m (⁹⁹ᵐTc) radioisotope. nih.govopenmedscience.com

⁹⁹ᵐTc emits gamma rays with an optimal photon energy of 140 keV, which is ideal for detection by modern gamma cameras. openmedscience.comunm.edu This results in clearer, higher-resolution images compared to those obtained with I-131. nih.govopenmedscience.com In contrast, I-131 has a higher principal photon energy of 364 keV, which necessitates the use of coarser resolution collimators, leading to poor spatial resolution in the resulting images. emory.edusnmjournals.org

The favorable physical characteristics of ⁹⁹ᵐTc, including its short six-hour half-life, allow for the administration of a higher photon dose, which improves image quality without a corresponding increase in radiation exposure to the patient. snmjournals.orgopenmedscience.com In fact, Tc-99m mertiatide delivers a lower radiation dose to the patient than I-131 OIH. radiologykey.comsnmjournals.org The superior image quality of Tc-99m mertiatide is evident even in cases of severe renal impairment, where it consistently allows for the clear delineation of renal regions of interest. nih.gov

This compound versus Technetium Tc 99m Diethylenetriamine (B155796) Pentaacetate (DTPA)

Distinctions in Renal Extraction Efficiency and Sensitivity in Impaired Renal Function Models

A key distinction between this compound and Technetium Tc 99m diethylenetriamine pentaacetate (DTPA) lies in their renal extraction efficiency. Tc-99m mertiatide has a significantly higher extraction fraction of 40% to 50%, which is more than double that of Tc-99m DTPA. radiologykey.comjurolsurgery.org This superior extraction efficiency leads to better visualization of the kidneys and more satisfactory images, particularly in preclinical models of impaired renal function and obstruction. radiologykey.comnih.gov

In studies involving transplant patients with stable but impaired renal function, Tc-99m mertiatide images were consistently rated as superior to those from Tc-99m DTPA. nih.gov The more rapid clearance and smaller volume of distribution of Tc-99m mertiatide contribute to this enhanced image quality. nih.gov In some instances, Tc-99m DTPA studies can be misleading in assessing the clinical situation in patients with poor renal function, whereas Tc-99m mertiatide provides a more accurate assessment. nih.gov The higher target-to-background ratio achieved with Tc-99m mertiatide is a direct result of its higher extraction efficiency, which can be a limiting factor for Tc-99m DTPA in subjects with compromised renal function. snmjournals.org

Specificities in Assessing Tubular Function versus Glomerular Filtration Rate

The primary application of this compound is the assessment of tubular function and effective renal plasma flow (ERPF). radiologykey.comopenmedscience.com Its clearance is dominated by tubular secretion, with minimal glomerular filtration. radiologykey.com This makes it an analog for para-aminohippuric acid (PAH), the gold standard for measuring renal plasma flow. openmedscience.com

In contrast, Technetium Tc 99m DTPA is cleared almost exclusively by glomerular filtration and is the established imaging agent for evaluating the glomerular filtration rate (GFR). radiologykey.comradiologykey.com It serves as a reliable method for quantitatively assessing GFR, particularly when the GFR is above 30 mL/min. pharmacylibrary.com Therefore, the two radiopharmaceuticals provide information on distinct aspects of renal physiology: Tc-99m mertiatide for tubular function and Tc-99m DTPA for glomerular filtration. radiologykey.comnih.gov

Interactive Data Table: Comparison of Renal Radiopharmaceutical Properties

| Feature | This compound | Technetium Tc 99m DTPA | Iodine-131 OIH |

|---|---|---|---|

| Primary Renal Clearance | Tubular Secretion radiologykey.com | Glomerular Filtration radiologykey.com | Tubular Secretion (80%) radiologykey.com |

| Extraction Fraction | 40-50% radiologykey.comjurolsurgery.org | ~20% emory.edu | 70-90% snmjournals.org |

| Primary Clinical Use | ERPF Assessment radiologykey.comopenmedscience.com | GFR Assessment radiologykey.comradiologykey.com | ERPF Assessment radiologykey.com |

| Image Quality | Superior nih.govopenmedscience.com | Good, but reduced in impaired function radiologykey.com | Poor snmjournals.org |

Comparison with Other Emerging Technetium-99m Renal Tracers (e.g., L,L-Ethylenedicysteine)

Research into new technetium-99m labeled renal tracers has led to the development of agents like Technetium-99m-L,L-ethylenedicysteine (Tc-99m-EC). Preclinical and clinical comparative studies have been conducted to evaluate its performance against established tracers like Tc-99m mertiatide.

In animal models, specifically mice, Tc-99m-EC demonstrated a more rapid urinary excretion and less retention in the kidneys, liver, intestines, and blood compared to Tc-99m mertiatide. nih.gov The active tubular transport of Tc-99m-EC was confirmed in these studies. nih.gov In a baboon model, the renograms for both Tc-99m-EC and Tc-99m mertiatide were comparable. nih.gov

A notable difference observed in preclinical studies is the lower plasma-protein binding of Tc-99m-EC compared to Tc-99m mertiatide. nih.gov Furthermore, Tc-99m-EC exhibited a higher distribution volume and a greater 1-hour plasma clearance. nih.gov Clinical comparisons in patients with various renal disorders have shown that the renal clearance of Tc-99m-EC is higher than that of Tc-99m mertiatide. capes.gov.br Specifically, the Tc-99m-EC/OIH clearance ratio was found to be significantly higher than the Tc-99m-MAG3/OIH ratio. capes.gov.br

These findings suggest that Tc-99m-L,L-ethylenedicysteine shows promise as a potential alternative to Tc-99m mertiatide for renal function studies, offering advantages in terms of more rapid clearance and lower protein binding. nih.govcapes.gov.br Further research has also indicated that Tc-99m-EC can be more effective than Tc-99m-DTPA in excluding urinary obstruction in certain patient populations. nih.gov

Interactive Data Table: Preclinical Comparison of Tc-99m Mertiatide and Tc-99m-EC

| Parameter | This compound | Technetium Tc 99m-L,L-ethylenedicysteine | Finding |

|---|---|---|---|

| Urinary Excretion (Mice) | Slower | More Rapid nih.gov | Tc-99m-EC shows faster excretion. |

| Plasma Protein Binding | Higher | Lower nih.gov | Tc-99m-EC has lower protein binding. |

| Plasma Clearance (1-hr) | Lower | Higher nih.gov | Tc-99m-EC has a higher plasma clearance. |

| Renal Clearance Ratio (vs. OIH) | 0.55 +/- 0.10 | 0.75 +/- 0.05 capes.gov.br | Tc-99m-EC has a higher renal clearance ratio. |

Evaluation of Relative Renal Clearance Rates

The evaluation of renal clearance is a cornerstone in the preclinical assessment of new renal radiopharmaceuticals. This process determines how efficiently the kidneys remove the agent from the bloodstream, providing a critical measure of renal function. This compound, also known as Tc-99m MAG3, was developed as a replacement for Iodine-131 ortho-iodohippurate (OIH), aiming to combine the excellent clearance characteristics of OIH with the superior imaging properties of the technetium-99m radionuclide. pharmacylibrary.comopenmedscience.com Preclinical and subsequent clinical volunteer studies have extensively compared its clearance dynamics against other key renal agents.

Biological studies in mice, rats, and rabbits have demonstrated that this compound is cleared by the kidneys significantly faster than Technetium-99m DTPA (Tc-99m DTPA). researchgate.net Its clearance is, however, slightly slower than that of I-131 o-iodohippuric acid (I-131 OIH). researchgate.net In these animal models, renal excretion of Tc-99m mertiatide was approximately 70-75% of the injected dose within 30 minutes, with minimal significant renal retention. researchgate.net

Comparison with Iodine-131 o-iodohippurate (I-131 OIH)

I-131 OIH was long considered the benchmark for measuring effective renal plasma flow. Numerous studies have compared the clearance of Tc-99m mertiatide to that of OIH. While some studies in healthy volunteers found no significant difference in the 30-minute blood clearance between the two agents, others noted that the plasma clearance of Tc-99m mertiatide was approximately 48% to 68% lower than that of I-131 OIH. researchgate.netnih.gov This difference is often attributed to Tc-99m mertiatide's higher plasma protein binding (around 90%) compared to OIH (74%). nih.gov Despite lower plasma clearance, the urinary excretion of both agents over time is remarkably similar. nih.govnih.gov For instance, the 30-minute urinary excretion was found to be nearly identical for both compounds. nih.gov In one study with normal volunteers, 73% of the injected Tc-99m mertiatide dose was excreted by 30 minutes, compared to 66.8% for I-131 OIH. nih.govsnmjournals.org

Table 1: Comparative Renal Clearance and Excretion of Tc-99m Mertiatide and I-131 OIH in Humans

| Parameter | This compound (MAG3) | Iodine-131 o-iodohippurate (OIH) | Reference |

|---|---|---|---|

| Plasma Clearance | Lower than OIH | Higher than MAG3 | researchgate.netnih.gov |

| Plasma Protein Binding | ~90% | ~53-74% | nih.govnih.gov |

| 30-min Urinary Excretion | ~73% | ~67-70% | nih.govsnmjournals.org |

| Relative Kidney Uptake | Identical to OIH | Identical to MAG3 | nih.gov |

Comparison with Technetium-99m Pentetate (Tc-99m DTPA)

Tc-99m DTPA is cleared by glomerular filtration, whereas Tc-99m mertiatide is cleared primarily by tubular secretion. pharmacylibrary.comopenmedscience.com This fundamental difference in mechanism results in a much more rapid clearance for Tc-99m mertiatide. nih.gov The renal extraction of Tc-99m mertiatide is around 50%, significantly higher than the approximately 20% extraction for Tc-99m DTPA. pharmacylibrary.com This superior extraction and clearance make Tc-99m mertiatide a more sensitive agent, providing better quality images, especially in patients with impaired renal function. openmedscience.comnih.gov

Table 2: Comparative Renal Handling of Tc-99m Mertiatide and Tc-99m DTPA

| Parameter | This compound (MAG3) | Technetium-99m Pentetate (DTPA) | Reference |

|---|---|---|---|

| Primary Clearance Mechanism | Tubular Secretion | Glomerular Filtration | pharmacylibrary.com |

| Renal Extraction Efficiency | ~50% | ~20% | pharmacylibrary.com |

| Image Quality in Renal Impairment | Superior | Inferior | openmedscience.comnih.gov |

Comparison with Technetium-99m-ethylenedicysteine (Tc-99m EC)

Technetium-99m-ethylenedicysteine (Tc-99m EC) is another tubular agent developed for renal function studies. Comparative studies have shown that the renal clearance of Tc-99m EC is higher than that of Tc-99m mertiatide. researchgate.netnih.gov The clearance ratio of Tc-99m EC to OIH was found to be 0.75, while the ratio for Tc-99m mertiatide to OIH was 0.55. nih.gov Despite the faster clearance, studies comparing renogram patterns and functional ratios found them to be identical for both tracers. researchgate.net However, Tc-99m EC demonstrated higher renal tracer uptake compared to Tc-99m mertiatide (12.22% vs. 8.97%). researchgate.netresearchgate.net

Table 3: Comparative Renal Parameters of Tc-99m Mertiatide and Tc-99m EC

| Parameter | This compound (MAG3) | Technetium-99m-ethylenedicysteine (EC) | Reference |

|---|---|---|---|

| Renal Clearance | Lower | Higher | researchgate.netnih.gov |

| Clearance Ratio to OIH | 0.55 ± 0.10 | 0.75 ± 0.05 | nih.gov |

| Renal Tracer Uptake | 8.97 ± 3.52% | 12.22 ± 3.27% | researchgate.netresearchgate.net |

| Renogram Pattern | Identical to EC | Identical to MAG3 | researchgate.net |

Methodological Advancements in Technetium Tc 99m Mertiatide Research and Quality Control

Analytical Techniques for Radiochemical Purity and Stability Assessment

The quality control of ⁹⁹ᵐTc-mertiatide involves the separation and quantification of the main product from potential radiochemical impurities. nih.gov These impurities can include free pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻), reduced-hydrolyzed technetium (⁹⁹ᵐTcO₂), and other related complexes. nih.govnih.gov The European Pharmacopoeia outlines methods for quality control, which often involve a combination of chromatographic techniques. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is considered a gold standard for determining the radiochemical purity of ⁹⁹ᵐTc-mertiatide. nih.gov It offers high resolution, allowing for the separation and quantification of various components in the preparation, including the active compound and any impurities. nih.govnih.gov

The European Pharmacopoeia suggests an HPLC method that can separate hydrophilic and lipophilic components from the main ⁹⁹ᵐTc-mertiatide peak. nih.gov This technique is crucial for identifying impurities such as free pertechnetate and other technetium complexes. nih.govresearchgate.net However, HPLC analysis can be time-consuming and expensive, which can be a drawback for routine clinical use. nih.govnih.gov

Studies comparing HPLC with other methods have highlighted its accuracy. For instance, a comparison with a solid-phase extraction (SPE) method showed a significant difference in radiochemical purity values, with HPLC providing more accurate results. nih.gov Another study found that a specific thin-layer chromatography (TLC) method resulted in an overestimation of radiochemical purity compared to HPLC because it couldn't separate a lipophilic impurity from the ⁹⁹ᵐTc-mertiatide peak. nih.gov

Table 1: Comparison of HPLC with Other Radiochemical Purity Testing Methods for ⁹⁹ᵐTc-Mertiatide

| Method | Mean Radiochemical Purity (%) | Standard Deviation | Key Findings |

|---|---|---|---|

| HPLC | 94.4 | 1.4 | Considered the more accurate method. nih.gov |

| SPE | 86.0 | 5.1 | Underestimated radiochemical purity due to lack of specificity. nih.gov |

| TLC | 98.3 | 0.6 | Overestimated radiochemical purity due to inability to separate a lipophilic impurity. nih.gov |

| HPLC (vs. TLC) | 95.8 | 0.9 | Showed consistently lower but more accurate RCP values than TLC. nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used alternative to HPLC for the routine quality control of ⁹⁹ᵐTc-mertiatide due to its simplicity, speed, and cost-effectiveness. nih.govnih.gov Various TLC methods have been developed to determine the radiochemical purity by separating ⁹⁹ᵐTc-mertiatide from impurities like free pertechnetate and reduced-hydrolyzed technetium. nih.goveuropeanpharmaceuticalreview.com

Several studies have focused on developing and validating TLC methods that are comparable to HPLC in terms of reliability. One study proposed a simple two-strip TLC method that showed an excellent correlation with HPLC results for the determination of free pertechnetate. nih.gov This method requires less than 20 minutes, making it suitable for daily routine use in radiopharmacies. nih.gov Another developed TLC method was able to identify and quantify all potential impurities, providing results within 20 minutes. nih.gov

However, it is crucial to use a validated TLC method, as some systems may not be able to separate all impurities effectively, leading to an overestimation of radiochemical purity. nih.gov For instance, one study found that a particular TLC method failed to separate a lipophilic impurity from the ⁹⁹ᵐTc-mertiatide complex, resulting in falsely high purity values. nih.gov

Table 2: Performance of a Two-Strip TLC Method for ⁹⁹ᵐTc-Mertiatide Quality Control

| Parameter | Value | Reference |

|---|---|---|

| Mean Radiochemical Purity | 97.95% | nih.gov |

| Analysis Time | < 20 minutes | nih.gov |

| Correlation with HPLC (Free Pertechnetate) | r = 0.99913 | nih.gov |

In Vitro Stability Assays and Impurity Identification

The stability of the ⁹⁹ᵐTc-mertiatide complex is a critical factor, as the formation of impurities over time can affect the quality of the diagnostic image. nih.gov In vitro stability assays are performed to evaluate the radiochemical purity of the preparation at various time points after reconstitution. nih.govsnmjournals.org

Studies have shown that the HPLC profile of ⁹⁹ᵐTc-mertiatide can remain unchanged for 24 to 48 hours after reconstitution, indicating good stability. researchgate.netnih.gov However, the stability can be influenced by factors such as the amount of radioactivity in the vial. One study comparing a generic ⁹⁹ᵐTc-mertiatide to the brand name product found that the radiochemical purity of the generic version declined significantly over an 8-hour period. snmjournals.org

The primary radiochemical impurities that can form in ⁹⁹ᵐTc-mertiatide preparations include:

Free pertechnetate (⁹⁹ᵐTcO₄⁻) nih.govnih.gov

Reduced-hydrolyzed technetium (colloidal ⁹⁹ᵐTcO₂) nih.govnih.gov

⁹⁹ᵐTc-tartrate (a precursor) nih.gov

Lipophilic impurities nih.govnih.gov

HPLC is instrumental in identifying and quantifying these impurities. nih.govnih.gov For example, a study identified five impurities in a ⁹⁹ᵐTc-mertiatide preparation using HPLC, with one impurity increasing over a 6-hour period. nih.gov

Table 3: Radiochemical Purity of Generic ⁹⁹ᵐTc-Mertiatide Over Time

| Time Post Formulation | Low Activity Formulation (%) | High Activity Formulation (%) |

|---|---|---|

| 1 hour | 97 | 98 |

| 2.5 hours | 96 | 97 |

| 4 hours | 92 | 90 |

| 6 hours | 85 | 81 |

| 8 hours | 79 | 75 |

Data from a study comparing generic Tc-99m Mertiatide (B549169) to Tc-99m MAG3™. snmjournals.org

Approaches to Characterizing Trace Amounts of Technetium Complexes

The chemistry of technetium presents unique challenges, particularly when dealing with the extremely low molar concentrations used in radiopharmaceutical preparations.

Challenges in Macroscopic Characterization due to Low Molar Amounts

The concentration of technetium in ⁹⁹ᵐTc-radiopharmaceuticals is typically in the range of 10⁻⁸ to 10⁻⁹ M. unm.edu At these "no-carrier-added" levels, conventional analytical methods used for chemical characterization, such as NMR spectroscopy and X-ray crystallography, are not feasible. unm.eduacs.org This makes the definitive structural identification of the technetium complexes at the tracer level a significant challenge. unm.edu

The chemistry at such high dilutions can also differ from that at macroscopic concentrations, with reaction kinetics sometimes playing a more dominant role than thermodynamics. acs.org This can potentially lead to the formation of different chemical species at the tracer level compared to what might be expected from studies with larger quantities. acs.org

Utilization of Rhenium Congeners for Reference Standards in Technetium Chemistry

To overcome the challenges of characterizing tracer-level technetium complexes, researchers often utilize rhenium, the non-radioactive congener of technetium in the periodic table. unm.edumdpi.com The chemical properties of rhenium and technetium are very similar, allowing for the synthesis and characterization of stable rhenium complexes that serve as surrogates or reference standards for their technetium counterparts. scispace.comacs.org

By preparing macroscopic quantities of the rhenium analogue, researchers can use a full range of analytical techniques to determine its structure and properties. unm.edu This information can then be extrapolated to infer the structure of the corresponding ⁹⁹ᵐTc complex. scispace.com This approach is particularly valuable for confirming the identity of ⁹⁹ᵐTc complexes by comparing their chromatographic behavior (e.g., HPLC retention time) with that of the well-characterized rhenium standard. unm.eduacs.org

However, it is important to note that while the chemistry of technetium and rhenium is similar, it is not identical, and there are instances where their chemical behavior diverges. unm.edu Therefore, caution must be exercised when using rhenium congeners as direct analogues for technetium complexes. unm.edu

Radiolytic Effects on Radiopharmaceutical Integrity

The radioactive nature of Technetium-99m (99mTc) is fundamental to its function in diagnostic imaging, yet it also presents inherent challenges to the stability of the radiopharmaceutical. The gamma radiation emitted by 99mTc can induce radiolysis of water, the primary solvent in the Technetium Tc 99m mertiatide solution. This process generates highly reactive species, including aqueous electrons and hydrogen free radicals. pharmacylibrary.com These radiolytic products are powerful reducing agents that can alter the chemical state of the technetium complex. pharmacylibrary.comunm.edu

In the preparation of this compound, the technetium is in a specific, desired oxidation state, typically Tc(V), which allows it to form a stable chelate with the mertiatide ligand. However, the reducing species generated through radiolysis can further reduce the technetium center to lower, unwanted oxidation states, such as Tc(IV). pharmacylibrary.com This change in oxidation state leads to the dissociation of the complex and the formation of radiochemical impurities. pharmacylibrary.comunm.edu The presence of these impurities, which may include reduced-hydrolyzed technetium and other complexes, compromises the radiochemical purity of the product. pharmacylibrary.comnih.gov

The rate and extent of radiolytic degradation are influenced by several factors, most notably the radioactive concentration. Higher concentrations of radioactivity in a given volume lead to a greater production of radiolytic reductants, thereby increasing the rate of impurity formation. pharmacylibrary.com Therefore, avoiding high radioactive concentrations is a key strategy to minimize radiolytic effects and maintain the integrity of the radiopharmaceutical. pharmacylibrary.com

Studies have demonstrated the decline in radiochemical purity of this compound over time, a process accelerated by radiolysis. For instance, the stability of a generic this compound formulation was shown to decrease significantly over an 8-hour period post-reconstitution. snmjournals.org This underscores the importance of prompt administration after preparation and adherence to recommended expiration times.

The following table illustrates the observed decline in radiochemical purity for a generic this compound formulation at both low and high activity levels over time.

Table 1: Radiochemical Purity of Generic this compound Over Time Data sourced from the Journal of Nuclear Medicine, 2014. snmjournals.org

| Time Post Formulation (Hours) | Low Activity Formulation Purity (%) | High Activity Formulation Purity (%) |

|---|---|---|

| 1 | 97% | 98% |

| 2.5 | 96% | 97% |

| 4 | 92% | 90% |

| 6 | 85% | 81% |

| 8 | 79% | 75% |

Standardization of Preclinical Protocols for Reproducibility in Research

Reproducibility is a cornerstone of scientific research, ensuring that findings are reliable and can be independently verified. In the development and evaluation of radiopharmaceuticals like this compound, preclinical studies form the basis for clinical translation. iaea.org However, a lack of standardization in preclinical imaging protocols has been identified as a significant barrier to achieving consistent and comparable results across different research sites. nih.gov

The International Atomic Energy Agency (IAEA) provides guidance on the preclinical evaluation of radiopharmaceuticals, emphasizing the need for well-characterized and controlled study designs to generate valid nonclinical data. iaea.org Standardization efforts aim to minimize variability in study execution, which can arise from multiple sources, including animal models, imaging equipment, data acquisition parameters, and quality control procedures. iaea.orgnih.gov

For this compound research, which often involves dynamic renal imaging, standardization is critical in several key areas: nih.gov

Animal Models: Consistent use of specific strains, ages, and weights of laboratory animals is necessary to reduce biological variability in the biodistribution and clearance of the radiopharmaceutical.

Quality Control (QC) of the Radiopharmaceutical: The radiochemical purity of this compound must be rigorously assessed before each study using standardized and validated methods, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). nih.govnih.govsnmjournals.org The acceptable threshold for radiochemical purity, typically above 90%, must be consistently applied. fda.gov

Imaging Protocols: Acquisition parameters for SPECT/CT imaging, including energy windows, matrix size, acquisition time, and CT settings (e.g., tube voltage and current), must be harmonized. nih.gov Standardization of these parameters improves the accuracy and precision of quantitative measurements, such as organ uptake and clearance rates. nih.gov

Data Analysis: The methods for drawing regions of interest (ROIs), calculating uptake values (e.g., percent injected dose per gram), and performing kinetic modeling must be uniform to ensure that data analysis is consistent and reproducible.

Implementing standardized protocols has been shown to significantly improve the accuracy and precision of preclinical imaging data while reducing inter-site variability. nih.gov Adherence to such standards is essential for generating the robust and reproducible data needed to confidently assess the properties of this compound and advance its research. iaea.org

The table below, adapted from a multicenter study on preclinical imaging standardization, demonstrates how such protocols can improve quantitative accuracy.

Table 2: Impact of Standardization on Preclinical PET/CT Quantitative Accuracy Data adapted from a study by Disselhorst et al., demonstrating the principles applicable to preclinical imaging. nih.gov

| Parameter | Site Default Protocols (Maximum Bias) | Standardized Protocols (Maximum Bias) | Improvement |

|---|---|---|---|

| Recovery Coefficients (RC) | 43% | <30% | >13% reduction in variability |

| Standard Uptake Values (SUV) | 44% | 10% | Improved accuracy |

| CT Hounsfield Units (Water) | 133 HU | -77 HU | Improved precision |

Advanced Research Frontiers and Future Developmental Paradigms

Exploration of Novel Technetium-99m Chelator Architectures

Investigation of Nitrido Technetium-99m Cores and Other Novel Chemistries

The exploration of novel chelator architectures for technetium-99m (Tc-99m) has led to significant advancements in radiopharmaceutical design, with a particular focus on the technetium(V)-nitrido (Tc≡N)²⁺ core. mdpi.comscielo.br This core offers high thermodynamic and kinetic stability, making it a robust platform for developing new imaging agents. mdpi.com Research spanning four decades has demonstrated that Tc(V) nitrido complexes can be efficiently produced and incorporated into a variety of molecules, including small organic compounds and peptides. mdpi.comcnr.it The resulting radiopharmaceuticals often exhibit favorable properties for imaging various organs. mdpi.com

One of the key advantages of the nitrido core is its ability to form stable five-coordinated complexes, which can adopt either a square pyramidal or trigonal bipyramidal geometry. scielo.br This structural versatility allows for the fine-tuning of the radiopharmaceutical's biological properties. For instance, the development of [⁹⁹ᵐTc][TcN(NOEt)₂], known as TcN-NOET, provided the first example of a neutral nitrido compound with prolonged heart uptake, leading to its extensive clinical evaluation. mdpi.commdpi.com

Beyond the nitrido core, other novel chemistries are also under investigation. The [⁹⁹ᵐTc(CO)₃]⁺ (tricarbonyl) core is another promising platform, known for its facile labeling of biomolecules. royalsocietypublishing.orgroyalsocietypublishing.org Researchers have successfully used this core to label derivatives of HBED-CC, a chelating agent commonly used for Gallium-68, suggesting its potential for developing new Tc-99m radiopharmaceuticals. royalsocietypublishing.orgroyalsocietypublishing.org Other explored cores include the Tc-99m(4+1) and Tc-99m-HYNIC systems. iaea.org These novel chelator architectures provide a diverse toolkit for chemists to design the next generation of Tc-99m based imaging agents. researchgate.net

Targeted Radiopharmaceutical Design for Enhanced Specificity beyond Renal System

Building upon the stable chelator architectures, significant research is dedicated to designing technetium-99m labeled radiopharmaceuticals with high specificity for targets outside the renal system. rsc.org This involves conjugating the Tc-99m complex to a biologically active molecule that can selectively bind to a specific receptor or transporter overexpressed in disease states. royalsocietypublishing.orgroyalsocietypublishing.org

A prominent area of research is the development of agents for cancer imaging and therapy. For example, researchers are developing Tc-99m labeled ligands targeting the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several cancers, including prostate and breast cancer. nih.govresearchgate.net By modifying the peptide sequence of these ligands, scientists aim to optimize their pharmacokinetic properties for better tumor-to-background contrast. nih.govresearchgate.net Similarly, efforts are underway to develop Tc-99m labeled agents that target prostate-specific membrane antigen (PSMA), a well-established biomarker for prostate cancer. acs.org

Another application is in the imaging of hypoxic cells, which are a common feature of solid tumors and are associated with resistance to therapy. Novel amine-dioxime chelators have been developed to carry a 2-nitroimidazole (B3424786) moiety, a known marker for hypoxia, to these cells. acs.org The development of targeted radiopharmaceuticals also extends to imaging infection and inflammation. For instance, Tc-99m has been successfully complexed with ibuprofen, a non-steroidal anti-inflammatory drug, to visualize sites of sterile inflammation. nih.gov Furthermore, the development of Tc-99m labeled peptides that can be directly transduced into human cells opens up possibilities for intracellular imaging and radiotherapy. nih.gov These examples highlight the broad potential of targeted Tc-99m radiopharmaceuticals in diverse areas of molecular imaging beyond traditional renal applications. rsc.org

Optimization of Ligand Structures for Improved Pharmacokinetic Profiles in Animal Models

A critical aspect of developing new radiopharmaceuticals is the optimization of their pharmacokinetic profiles to ensure high target uptake and rapid clearance from non-target tissues. acs.orgnumberanalytics.com In animal models, researchers systematically modify the ligand structure of technetium-99m complexes and evaluate the impact on their biodistribution and excretion kinetics. mdpi.comnih.gov

One strategy involves the introduction of linkers, such as polyethylene (B3416737) glycol (PEG), to improve the in vivo performance of the radiotracer. For example, the incorporation of PEG4 linkers in cyclic RGD dimers labeled with Tc-99m has been shown to enhance tumor uptake and accelerate clearance from non-cancerous organs in mouse models of glioma and breast cancer. acs.org

Another approach focuses on modifying the chelator itself or the pharmacophore of the targeting molecule. In the development of GRPR-targeted agents, substitutions at specific amino acid positions within the peptide sequence have been shown to significantly alter the pharmacokinetic properties of the resulting Tc-99m complexes. nih.govresearchgate.net For instance, the substitution with β-(3-benzothienyl) alanine (B10760859) (Bta) at a specific position resulted in a ligand with a more favorable tumor-to-abdomen contrast in mice. nih.govresearchgate.net Similarly, for myocardial perfusion imaging agents based on the Tc-nitrido core, the choice of dithiocarbamate (B8719985) and bisphosphine ligands has a notable impact on the biodistribution and excretion kinetics of the final complex in rats. mdpi.com These studies demonstrate that even subtle changes to the ligand structure can lead to significant improvements in the imaging characteristics of the radiopharmaceutical. mdpi.comnih.gov

Development of Advanced Preclinical Imaging and Quantification Techniques

Enhanced Single-Photon Emission Computed Tomography (SPECT) Methodologies in Animal Studies

The development of advanced preclinical imaging techniques is crucial for the in-depth evaluation of new radiopharmaceuticals in animal models. snmjournals.org Single-Photon Emission Computed Tomography (SPECT) is a key modality in this context, and significant efforts are being made to enhance its capabilities for small animal imaging. nih.govnih.gov